N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide
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Overview
Description
The compound contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). It also has a benzodioxole group attached to it. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring . The compound also contains a fluorobenzamide group, which is a benzamide derivative with a fluorine atom substituted on the benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . The exact structure would depend on the arrangement of the atoms and the configuration of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the lactam could undergo hydrolysis to form an amino acid. The benzodioxole could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational tools. These properties include solubility, melting point, boiling point, and others . The exact properties would depend on the structure of the compound .Scientific Research Applications
Antimicrobial Applications
One study discusses the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. These compounds, including fluorinated benzamides, have been synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds is essential for enhancing antimicrobial activity, highlighting the potential of fluorinated benzamides in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Antipsychotic Potential
Another research area involves the exploration of benzamides as potential antipsychotic agents. A study synthesized a series of benzamides with potent activities on dopamine D2 and serotonin receptors, suggesting their utility in treating conditions like schizophrenia. This research underscores the versatility of benzamides in targeting multiple receptors, which is crucial for developing effective antipsychotic medications (Yang et al., 2016).
Imaging Applications
Fluorine-18-labeled benzamide analogues have been developed for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer diagnosis and treatment monitoring (Tu et al., 2007).
Neurological Research
Research into the effects of selective and potent sigma receptor ligands on cognitive dysfunction induced by phencyclidine (PCP) in rats suggests a therapeutic avenue for cognitive impairments. Compounds like NE-100, which modulate sigma receptors, have shown promise in improving PCP-induced cognitive deficits, indicating potential applications in treating neurological disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).
Chemical Synthesis and Catalysis
The study of iron-catalyzed, fluoroamide-directed C-H fluorination introduces a mild, efficient method for the selective fluorination of benzylic, allylic, and unactivated C-H bonds. This method's broad substrate scope and functional group tolerance without noble metal additives offer a valuable tool for synthetic chemistry, emphasizing the role of fluorinated benzamides in facilitating chemical transformations (Groendyke, AbuSalim, & Cook, 2016).
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .
Mode of Action
This is often achieved by modulating the assembly of microtubules, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound likely affects the pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest, the compound prevents the cells from dividing and proliferating. Induction of apoptosis leads to programmed cell death, further reducing the number of cancer cells .
Pharmacokinetics
A similar compound was found to obey lipinski’s rule of five, indicating good bioavailability .
Result of Action
The result of the compound’s action is a reduction in the number of cancer cells due to the induction of cell cycle arrest and apoptosis . This can lead to a decrease in tumor size and potentially slow the progression of the disease.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-15-4-2-1-3-14(15)19(24)21-9-12-7-18(23)22(10-12)13-5-6-16-17(8-13)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIBXLNDCBFODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide |
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